Methyl 2-amino-5-iodothiazole-4-carboxylate chemical properties
Methyl 2-amino-5-iodothiazole-4-carboxylate chemical properties
An In-depth Technical Guide to Methyl 2-amino-5-iodothiazole-4-carboxylate: A Keystone Intermediate in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the strategic design of molecular scaffolds is paramount to uncovering novel therapeutics. Among these, the 2-aminothiazole framework stands out as a "privileged structure," consistently found in a multitude of biologically active agents.[1][2] This guide focuses on a particularly valuable, albeit sparsely documented, derivative: Methyl 2-amino-5-iodothiazole-4-carboxylate .
While direct, extensive literature on this specific molecule is limited, its true significance lies not in its final application, but in its role as a versatile synthetic intermediate. The presence of three distinct functional handles—a nucleophilic amine, an ester, and a strategically placed iodine atom—makes it an exceptionally powerful building block for constructing complex molecular libraries for drug discovery. This guide will, therefore, extrapolate from the well-established chemistry of the 2-aminothiazole-4-carboxylate core and the known reactivity of aryl iodides to provide a comprehensive technical overview for its synthesis, manipulation, and application.
Core Physicochemical & Structural Properties
The fundamental characteristics of Methyl 2-amino-5-iodothiazole-4-carboxylate are dictated by its heterocyclic core and functional group array. The following properties are extrapolated from closely related analogs and foundational chemical principles.
| Property | Value / Description | Supporting Rationale / Source(s) |
| Molecular Formula | C₅H₅IN₂O₂S | Derived from structural components. |
| Molecular Weight | ~284.08 g/mol | Calculated based on the atomic weights. |
| Appearance | Expected to be a solid, likely a white to pale yellow or tan powder. | Based on analogs like Methyl 2-aminothiazole-5-carboxylate and other halogenated thiazoles.[3] |
| Melting Point | Expected to be elevated (>150 °C), likely higher than its non-iodinated counterpart due to increased molecular weight and intermolecular forces. | The non-iodinated methyl ester melts at 189-194°C.[3] The ethyl ester melts at 176-180°C. |
| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and moderately soluble in methanol or ethanol, especially upon heating. Poorly soluble in water and nonpolar solvents. | General solubility profile for functionalized heterocyclic compounds. |
| Key Structural Features | 1. 2-Amino Group: A key nucleophilic center and hydrogen bond donor. 2. Carboxylate Ester: Can be hydrolyzed to the corresponding carboxylic acid. 3. 5-Iodo Group: A crucial synthetic handle for cross-coupling reactions. | The 2-aminothiazole moiety is a cornerstone for developing novel therapeutics.[4] |
Synthesis and Purification: A Strategic Approach
The synthesis of Methyl 2-amino-5-iodothiazole-4-carboxylate can be logically approached via a two-stage process: formation of the core thiazole ring followed by direct iodination at the C5 position.
Stage 1: Hantzsch Thiazole Synthesis of the Core Scaffold
The Hantzsch thiazole synthesis is the most classical and reliable method for constructing this ring system.[5] It involves the condensation of an α-halocarbonyl compound with a thiourea derivative. For the target scaffold, this involves reacting a methyl 2-halo-3-oxobutanoate with thiourea.
Caption: General workflow for Hantzsch synthesis of the thiazole core.
Experimental Protocol (Generalized):
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Reaction Setup: To a solution of methyl 2-chloro-3-oxobutanoate (1.0 eq) in a suitable solvent such as absolute ethanol, add thiourea (1.1 eq).
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Cyclization: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
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Workup & Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, concentrate the solvent under reduced pressure.
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Neutralization: Dissolve the crude residue in water and neutralize with a base (e.g., sodium bicarbonate or dilute ammonium hydroxide) to precipitate the free base of the aminothiazole.
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Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from ethanol or a similar solvent can be performed for further purification to yield Methyl 2-amino-5-methylthiazole-4-carboxylate.
Stage 2: Electrophilic Iodination at C5
The C5 position of the 2-aminothiazole ring is electron-rich and susceptible to electrophilic aromatic substitution. This allows for direct iodination using a suitable iodine source.
Experimental Protocol (Proposed):
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Reaction Setup: Dissolve the synthesized Methyl 2-amino-5-methylthiazole-4-carboxylate (1.0 eq) in a solvent such as N,N-dimethylformamide (DMF) or glacial acetic acid.
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Iodination: Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature. The use of molecular iodine (I₂) with an oxidizing agent can also be effective.[6][7][8]
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Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor for the disappearance of the starting material by TLC.
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Workup: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with sodium thiosulfate solution (to quench any remaining iodine) and brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the final Methyl 2-amino-5-iodothiazole-4-carboxylate.
Chemical Reactivity and Synthetic Utility
The power of Methyl 2-amino-5-iodothiazole-4-carboxylate lies in its three orthogonal reaction sites, which can be addressed selectively to build molecular complexity.
Caption: Key reactivity sites on the target molecule.
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2-Amino Group: This group is highly nucleophilic. It readily undergoes acylation with acid chlorides or anhydrides, reacts with aldehydes and ketones to form Schiff bases[9], and can be alkylated. This site is crucial for extending the molecule and modulating its interaction with biological targets.
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4-Carboxylate Group: The methyl ester can be easily hydrolyzed under basic conditions (saponification) to yield the corresponding carboxylic acid. This acid provides a new attachment point for amide bond formation, a critical linkage in many pharmaceutical agents.
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5-Iodo Group: This is arguably the most valuable functional group for drug discovery applications. The carbon-iodine bond is a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the efficient introduction of diverse aryl, heteroaryl, alkyl, and alkyne fragments, enabling rapid Structure-Activity Relationship (SAR) studies. Halogenation at the 5-position has been shown to be a key strategy for enhancing the potency of 2-aminothiazole-based therapeutics.[4]
Applications in Drug Discovery & Medicinal Chemistry
The 2-aminothiazole scaffold is a validated pharmacophore present in numerous approved drugs and clinical candidates.[9][10] Its derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][11] Methyl 2-amino-5-iodothiazole-4-carboxylate serves as an ideal starting point for exploring these activities.
Kinase Inhibitors
A primary application of this scaffold is in the development of kinase inhibitors for oncology.[12] Kinases like VEGFR-2, EGFR, and c-Met are common targets.[13][14] The 2-aminothiazole core often acts as a hinge-binding motif, while substituents introduced via the 5-iodo position can probe deeper into the ATP-binding pocket, enhancing potency and selectivity.
Caption: Role as a building block in the drug discovery pipeline.
Antimicrobial Agents
The 2-aminothiazole nucleus is also a key component of various antibacterial and antifungal compounds.[9] The ability to diversify the structure at the C5 position allows for the fine-tuning of the molecule's properties to overcome drug resistance and improve its spectrum of activity.
Conclusion
Methyl 2-amino-5-iodothiazole-4-carboxylate represents a quintessential example of a high-value synthetic intermediate in modern drug discovery. While not an end product itself, its strategic combination of a privileged core scaffold with three distinct and synthetically versatile functional groups makes it an invaluable tool. By leveraging established Hantzsch synthesis, electrophilic iodination, and a vast arsenal of cross-coupling reactions, researchers can efficiently generate large libraries of novel compounds. This enables the systematic exploration of chemical space around the 2-aminothiazole core, significantly accelerating the journey from a hit compound to a viable drug candidate. Understanding the synthesis, reactivity, and strategic application of this building block is therefore essential for any scientist working at the forefront of medicinal chemistry.
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